molecular formula C12H10ClNO3 B13582937 Methyl7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate

Methyl7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate

Cat. No.: B13582937
M. Wt: 251.66 g/mol
InChI Key: OPYOLAUGHWVQGT-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate typically involves the reaction of 7-chloroquinoline-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s quinoline core allows it to intercalate with DNA, thereby affecting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-3-methylquinoline-8-carboxylate
  • 7-chloroquinoline-3,8-dicarboxylic acid
  • 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid

Uniqueness

Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxymethyl group and a carboxylate ester makes it versatile for various chemical modifications and enhances its potential as a pharmacophore .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-5,15H,6H2,1H3

InChI Key

OPYOLAUGHWVQGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CC(=CN=C21)CO)Cl

Origin of Product

United States

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